molecular formula C13H11ClFN3O B8274288 6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide

6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide

Cat. No.: B8274288
M. Wt: 279.70 g/mol
InChI Key: RAEIHVXPNQZPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide is a chemical compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloropyridazine ring and a carboxylic acid amide group attached to a fluorophenyl ethyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridazine-3-carboxylic acid and 2-(3-fluorophenyl)ethylamine.

    Reaction Conditions: The carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Coupling Reaction: The activated carboxylic acid reacts with 2-(3-fluorophenyl)ethylamine to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridazine-3-carboxylic acid: A precursor in the synthesis of the target compound.

    2-(3-Fluorophenyl)ethylamine: Another precursor used in the synthesis.

    6-Chloropyridine-3-carboxylic acid: A related compound with similar structural features.

Uniqueness

6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide is unique due to the combination of the chloropyridazine ring and the fluorophenyl ethyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H11ClFN3O

Molecular Weight

279.70 g/mol

IUPAC Name

6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide

InChI

InChI=1S/C13H11ClFN3O/c14-12-5-4-11(17-18-12)13(19)16-7-6-9-2-1-3-10(15)8-9/h1-5,8H,6-7H2,(H,16,19)

InChI Key

RAEIHVXPNQZPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCNC(=O)C2=NN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloropyridazine-3-carboxylic acid (0.31 g, 1.94 mmol) in dichloromethane (15.5 mL) was added diisopropylethylamine (0.73 mL, 4.19 mmol), followed by 1-hydroxybenzotriazole monohydrate (0.28 g, 2.1 mmol) and 1-(3-dimethylamino)propyl-3-ethylcarbodiimide (0.37 mL, 2.1 mmol). The resulting mixture was stirred for 15 minutes, followed by the addition of 3-fluorophenethylamine (0.28 mL, 2.1 mmol). After stirring for 27 hours at ambient temperature, the reaction mixture was diluted with dichloromethane (200 mL), washed with water (4×25 mL), dried over Na2SO4 and concentrated in vacuo. Purification by column chromatography eluted with dichloromethane: ethyl acetate (2:1) afforded the product as a white powder (0.205 g). 1H NMR (400 MHz, CDCl3) δ 8.26, 8.12, 7.67, 7.28-7.23, 6.95-6.89, 3.80-3.75, 2.95.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-(3-dimethylamino)propyl-3-ethylcarbodiimide
Quantity
0.37 mL
Type
reactant
Reaction Step Three
Quantity
0.28 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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